3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the indolo-naphthyridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as a PARP-1 inhibitor, which plays a role in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
Picrasidine N: Another indolo-naphthyridine derivative with similar structural features.
Picrasidine M: Known for its PARP-1 inhibitory activity
Uniqueness
3H-Indolo(3,2,1-de)(1,5)naphthyridine-2,6-dione, 10-hydroxy-3-methoxy- stands out due to its specific functional groups and the unique combination of indole and naphthyridine rings.
Properties
CAS No. |
86293-42-7 |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
12-hydroxy-6-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),8,10(15),11,13-hexaene-2,7-dione |
InChI |
InChI=1S/C15H10N2O4/c1-21-17-12-4-5-13(19)16-11-3-2-8(18)6-9(11)10(15(12)16)7-14(17)20/h2-7,18H,1H3 |
InChI Key |
MZQIGQOYXJHSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C3C(=CC1=O)C4=C(N3C(=O)C=C2)C=CC(=C4)O |
Origin of Product |
United States |
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